![molecular formula C22H19Cl2NO2S B2840863 Ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate CAS No. 2568039-08-5](/img/structure/B2840863.png)
Ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate
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Description
Ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate, also known as ethyl-2-(2,5-dichlorothiophen-3-yl)-2-(phenylimino)acetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Traditional chemical interventions suffer from uncontrolled diffusion and off-target effects. RPOC overcomes this limitation by precisely controlling chemical processes at specific locations within cells .
- Researchers can explore novel drug targets and study cellular responses with unprecedented precision, leading to more effective therapies .
- Applications range from studying synaptic plasticity to developing targeted therapies for neurological disorders .
- Researchers can explore drug responses, identify vulnerabilities, and optimize therapeutic strategies .
Cellular Opto-Control in Biological Research
Drug Discovery and Development
Spatially Resolved Biochemical Studies
Neuroscience and Neuropharmacology
Cancer Research and Precision Medicine
Live-Cell Imaging and High-Resolution Microscopy
properties
IUPAC Name |
ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO2S/c1-2-27-22(26)18(13-17-14-19(23)28-21(17)24)25-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTADDUCBKREES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(SC(=C1)Cl)Cl)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155404147 |
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